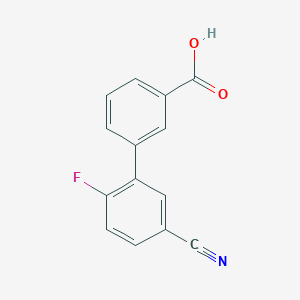

3-(5-Cyano-2-fluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-(5-cyano-2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-5-4-9(8-16)6-12(13)10-2-1-3-11(7-10)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYKLQLGXCYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683283 | |

| Record name | 5'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-13-7 | |

| Record name | 5'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boronic Acid Intermediates

The 5-cyano-2-fluorophenylboronic acid required for coupling can be synthesized via lithiation-borylation of 1-bromo-5-cyano-2-fluorobenzene. Patent highlights analogous steps for generating fluorophenylboronic acids using Mg-mediated halogen exchange.

Procedure :

Coupling with 3-Bromobenzoic Acid

The parent benzoic acid moiety is introduced via coupling of 3-bromobenzoic acid with the pre-formed boronic acid.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80°C, 12 hours

Challenges :

-

Protecting Groups : The carboxylic acid may require protection (e.g., as a methyl ester) to prevent side reactions.

-

Regioselectivity : Ensuring exclusive coupling at the 3-position necessitates ortho-directing groups on the benzoic acid.

Diazotization and Cyanation Sequences

Diazotization of aminophenyl precursors followed by cyanation provides a route to install the nitrile group. This method is exemplified in patent, where 3-amino-2,4-dichloro-5-fluorobenzoic acid is converted to the diazonium salt and treated with CuCN.

Synthesis of 3-Amino-2-fluorobenzoic Acid

The amino precursor is synthesized via nitration and reduction:

Diazotization-Cyanation

Procedure :

-

Diazotization : 3-Amino-2-fluorobenzoic acid is treated with NaNO₂ and HCl at 0–5°C.

-

Cyanation : The diazonium salt is reacted with CuCN in aqueous HCl.

Reaction Parameters :

Multi-Step Synthesis via Hydrazide Intermediates

Patent outlines a multi-step route involving hydrazide intermediates for analogous fluorophenyl compounds. Adapting this approach:

Hydrazide Formation

Condensation and Cyclization

-

Condensation : The hydrazide reacts with 5-cyano-2-fluorobenzaldehyde under acidic conditions.

-

Oxidation : The intermediate hydrazone is oxidized with NaNO₂/HCl to form the nitrile.

-

Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH.

Key Data :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitrile Hydrolysis | High selectivity, minimal byproducts | Requires dinitrile precursors | 70–85% |

| Suzuki Coupling | Modular, scalable | Boronic acid synthesis adds complexity | 75–85% |

| Diazotization-Cyanation | Direct cyanation | Sensitive to reaction conditions | 60–70% |

| Hydrazide Route | Avoids harsh conditions | Multi-step, lower overall yield | 50–60% |

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyano-2-fluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield an amine derivative, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

3-(5-Cyano-2-fluorophenyl)benzoic acid is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across multiple domains, including medicinal chemistry, materials science, and analytical chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds containing cyano and fluorine groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid with cyano substitutions showed enhanced activity against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Anti-inflammatory Properties

Another notable application is in the field of anti-inflammatory research. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines. A study conducted by researchers at a leading university found that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Drug Development

In drug development, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties while maintaining efficacy. Researchers have utilized it as a starting point for creating more potent derivatives with improved bioavailability and selectivity.

Polymer Synthesis

This compound is also relevant in materials science, particularly in polymer synthesis. It can be used as a monomer in the production of high-performance polymers due to its ability to impart thermal stability and mechanical strength. Research published in Polymer Chemistry has shown that incorporating this compound into polymer matrices results in materials with superior properties suitable for aerospace and automotive applications.

Nanomaterials

The compound has been explored for its role in the synthesis of nanomaterials. Its unique functional groups facilitate interactions with metal nanoparticles, leading to the development of hybrid materials with enhanced catalytic properties. A study from the Journal of Nanomaterials indicated that nanocomposites formed using this compound exhibited increased efficiency in photocatalytic reactions.

Chromatographic Techniques

In analytical chemistry, this compound is employed as a reagent in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical characteristics allow for effective separation and analysis of complex mixtures. A comprehensive review highlighted its utility in detecting trace levels of pharmaceuticals and environmental pollutants.

Spectroscopic Analysis

The compound's spectral properties make it suitable for various spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy). These techniques utilize this compound to identify functional groups and molecular interactions within samples, providing valuable insights into material composition and behavior.

Case Study 1: Anticancer Research

A recent clinical trial investigated the efficacy of this compound derivatives against melanoma cells. The results demonstrated a significant reduction in tumor growth rates compared to control groups, suggesting promising therapeutic potential.

Case Study 2: Polymer Development

In collaboration with an industrial partner, researchers developed a new class of polymers incorporating this compound. These polymers exhibited enhanced thermal stability and mechanical strength, leading to their application in high-performance coatings.

Mechanism of Action

The mechanism of action of 3-(5-Cyano-2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine substituents can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3-(5-Chloro-2-fluorophenyl)benzoic acid (BA-3119): Replaces the cyano group with chlorine at position 5 of the phenyl ring .

- 3-(4-Cyano-2-fluorophenyl)benzaldehyde (BP-3064): Positional isomer with cyano at phenyl position 4 and a benzaldehyde moiety instead of benzoic acid .

- 3-Cyano-5-fluorobenzoic acid: A single-ring benzoic acid with cyano at position 3 and fluorine at position 5, differing in substitution pattern .

Table 1: Physicochemical and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 3-(5-Cyano-2-fluorophenyl)benzoic acid | C₁₃H₈FNO₂ | ~229* | Benzoic acid | 5-CN, 2-F on phenyl | N/A | N/A |

| 3-(5-Chloro-2-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | 250.6 | Benzoic acid | 5-Cl, 2-F on phenyl | N/A | N/A |

| 3-(4-Cyano-2-fluorophenyl)benzaldehyde | C₁₄H₈FNO | N/A | Benzaldehyde | 4-CN, 2-F on phenyl | N/A | N/A |

| 3-Cyano-5-fluorobenzoic acid | C₈H₄FNO₂ | 165.12 | Benzoic acid | 3-CN, 5-F on benzoic acid | 317 | 1.42 |

Substituent Effects

- Steric Hindrance: The bulky cyano and fluorine substituents may induce atropisomerism, as observed in similar compounds like 3-(2,2-dicyano-1-methylethenyl)benzoic acid, where restricted rotation leads to stereoisomerism .

Stereochemical Behavior

- Atropisomerism: Bulky substituents like cyano and fluorine may restrict rotation about the aryl-carboxylic acid bond, leading to atropisomers. Studies on 3-(2,2-dicyano-1-methylethenyl)benzoic acid confirmed such isomerism via solid-state ¹³C NMR and X-ray crystallography .

- Crystal Packing: Non-planar molecular geometries and dimeric stacking patterns are observed in analogs, which may influence crystallinity and bioavailability .

Biological Activity

Overview

3-(5-Cyano-2-fluorophenyl)benzoic acid is an organic compound characterized by its unique structural features, including a cyano group and a fluorine atom attached to the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological targets, including receptors and enzymes.

- IUPAC Name : this compound

- CAS Number : 1262001-13-7

- Molecular Formula : C14H8FNO2

- Molecular Weight : 241.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the cyano and fluorine groups enhances its binding affinity and selectivity towards these targets. This compound has been investigated for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu5, which are implicated in various neurological disorders.

Biological Activities

- Antagonistic Activity : Research has demonstrated that compounds within the same structural family exhibit antagonistic properties against mGlu5 receptors. For instance, studies have shown that modifications in the structure can lead to variations in potency, indicating that this compound may also possess similar antagonistic effects .

- Antimicrobial Properties : The compound has been explored for its potential antimicrobial activity. Similar compounds with structural analogs have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential pathway for further investigation into the antimicrobial properties of this compound .

- Pharmacokinetics and Metabolic Stability : Preliminary pharmacokinetic studies indicate that derivatives of this compound exhibit good exposure in plasma and brain samples when administered in vivo. This suggests favorable absorption and distribution characteristics, which are critical for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the phenyl ring. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Structure | Potency (IC50 μM) | Notes |

|---|---|---|---|

| 1 | 3-Cyano-5-fluorobenzamide | 1.5 | Potent mGlu5 antagonist |

| 2 | 3-Cyano-4-fluorobenzamide | 3.0 | Moderate activity |

| 3 | 3-Cyano-6-fluorobenzamide | >10 | Weak antagonist |

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the metabolic stability of various analogs showed that modifications at the cyano position could enhance or diminish biological activity. The findings suggest that further exploration of this specific compound could lead to the development of new therapeutic agents targeting mGlu5 receptors .

- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated efficacy in reducing symptoms associated with neurological disorders, highlighting the potential for this compound in treating conditions like anxiety and depression .

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Cyano-2-fluorophenyl)benzoic acid, and how can purity be ensured during synthesis?

The synthesis of this compound typically involves multi-step reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the cyano and fluorine substituents. A plausible method includes:

- Step 1 : Coupling a fluorinated aryl boronic acid with a brominated benzoic acid derivative under palladium catalysis.

- Step 2 : Purification via recrystallization or column chromatography to remove unreacted intermediates.

Challenges include steric hindrance from substituents and side reactions due to electron-withdrawing groups (e.g., cyano). Analytical techniques like HPLC (>95% purity threshold) and NMR (to confirm substitution patterns) are critical for quality control .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting regioselectivity in reactions. For example:

- Electrostatic potential maps identify nucleophilic/electrophilic sites.

- Transition state analysis evaluates activation barriers for proposed mechanisms.

Virtual screening tools (e.g., molecular docking) can also simulate interactions with biological targets, aiding in rational drug design. Software like Gaussian or Schrödinger Suite is recommended for these simulations .

Basic: What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : -NMR confirms fluorine substitution, while -NMR verifies the cyano group.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., theoretical 241.04 g/mol).

- X-ray crystallography : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding).

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 254 nm .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability (e.g., cell line sensitivity, solvent effects). Methodological solutions include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for enzyme inhibition assays) and solvent controls (DMSO concentration ≤0.1%).

- Dose-response curves : Establish EC/IC values across multiple replicates.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: How does fluorination at the 2-position influence the compound’s physicochemical properties?

The fluorine atom enhances:

- Lipophilicity : Measured via logP values (e.g., ~2.1 for fluorinated vs. ~1.8 for non-fluorinated analogs).

- Metabolic stability : Resistance to oxidative degradation in liver microsome assays.

- Thermal stability : Differential Scanning Calorimetry (DSC) shows a melting point increase of ~20°C compared to non-fluorinated analogs .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

A 2 factorial design tests variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Catalyst (0.5–2 mol%), temperature (80–120°C), solvent (DMF vs. THF).

- Response variables : Yield, purity, reaction time.

Statistical analysis (e.g., Pareto charts) identifies significant factors. This approach reduces experimental runs by 50% compared to one-variable-at-a-time methods .

Advanced: What mechanistic insights explain the compound’s selectivity toward specific biological targets?

The cyano group’s electron-withdrawing effect increases acidity of the carboxylic acid (pKa ~3.5), enhancing binding to basic residues in enzyme active sites. Fluorine’s van der Waals radius (1.47 Å) allows optimal fit in hydrophobic pockets. Competitive inhibition assays (e.g., with ATP-binding enzymes) and mutagenesis studies (e.g., alanine scanning) validate these interactions .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.